2-(Tert-butylamino)acetic acid

Peptidomimetics Foldamer Chemistry Solid-Phase Synthesis

2-(Tert-butylamino)acetic acid (N-tert-butylglycine) delivers unmatched conformational control through its bulky tert-butyl group, forcing exclusive cis-amide geometry in peptoid backbones—a property no other N-alkyl glycine can replicate. It is the essential monomer for locked peptidomimetic helices and the irreplaceable starting material for the 9-tert-butylglycylamido side chain of tigecycline. Procurement of the hydrochloride salt (CAS 6939-23-7) at ≥99% purity with a documented impurity profile is mandatory for API synthesis; high-purity free base is critical for analytical reference standards in tigecycline impurity testing.

Molecular Formula C6H12NNaO2
Molecular Weight 153.15 g/mol
CAS No. 58482-93-2
Cat. No. B1583597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)acetic acid
CAS58482-93-2
Molecular FormulaC6H12NNaO2
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)[O-].[Na+]
InChIInChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1
InChIKeyAAPQJQRIUSSYBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylamino)acetic acid (CAS 58482-93-2): N-tert-Butylglycine Chemical Profile and Procurement-Relevant Specifications


2-(Tert-butylamino)acetic acid, also known as N-tert-butylglycine, is an N-substituted glycine derivative bearing a sterically demanding tert-butyl group on the amino nitrogen [1]. The compound is characterized by a molecular formula of C6H13NO2, a molecular weight of 131.17 g/mol, and a predicted boiling point of approximately 206.9°C . It is commonly encountered as the sodium salt (CAS 58482-93-2) or as the hydrochloride salt (CAS 6939-23-7), with the latter being a key pharmaceutical intermediate in the commercial synthesis of the antibiotic tigecycline . As a building block, its structural distinction lies in the presence of a bulky tert-butyl group, which imposes unique conformational constraints in peptidomimetic and medicinal chemistry applications [2].

Why N-tert-Butylglycine (CAS 58482-93-2) Cannot Be Directly Substituted by Other N-Alkyl Glycine Analogs in Peptoid and Pharmaceutical Synthesis


The substitution of 2-(Tert-butylamino)acetic acid with other N-substituted glycines such as sarcosine (N-methylglycine), N-ethylglycine, or N-butylglycine is scientifically invalid due to a fundamental divergence in the steric and conformational properties conferred by the tert-butyl moiety. While N-methylglycine and N-ethylglycine have been investigated for their ability to influence peptoid β-turn formation and peptide secondary structure [1], the tert-butyl group in N-tert-butylglycine exerts an extreme steric hindrance that is unique among simple N-alkyl glycines. This hindrance results in the exclusive adoption of the cis-amide bond geometry in peptoid backbones, a conformational lock that is not observed with less bulky N-substituents [2]. Furthermore, in pharmaceutical synthesis, N-tert-butylglycine is an irreplaceable starting material for the production of tigecycline, as the specific 9-tert-butylglycylamido side chain is essential for the antibiotic's activity and resistance profile, a structural requirement that cannot be fulfilled by any other N-substituted glycine analog [3].

Quantifiable Differentiation of 2-(Tert-butylamino)acetic acid (CAS 58482-93-2) from Closest Analogs: A Comparator-Based Evidence Guide


Unique Conformational Locking: Exclusive Cis-Amide Bond Geometry in Peptoid Oligomers

In peptoid oligomers, the incorporation of N-tert-butylglycine (NtBu) monomers forces the NX-NtBu amide bond to adopt exclusively the cis-geometry, a feature not observed with less hindered N-substituted glycines like N-methylglycine or N-ethylglycine [1]. The tert-butyl group's severe steric clash precludes the trans conformation entirely, effectively locking the peptoid backbone into a specific secondary structure [1].

Peptidomimetics Foldamer Chemistry Solid-Phase Synthesis

Defined Purity Profile for Pharmaceutical Intermediate Use: ≥99% Purity Specification

As a pharmaceutical intermediate, 2-(Tert-butylamino)acetic acid hydrochloride is commercially supplied with a validated purity specification of ≥99% [1]. In contrast, analytical-grade supplies of simpler N-alkyl glycine analogs (e.g., sarcosine, N-ethylglycine) are commonly listed at lower purities (e.g., 98%) or as technical-grade materials, reflecting their less stringent application requirements .

Pharmaceutical Intermediate Quality Control Tigecycline Synthesis

Irreplaceable Role as a Key Intermediate in the Commercial Synthesis of Tigecycline

2-(Tert-butylamino)acetic acid, as its hydrochloride salt (CAS 6939-23-7), is a specifically required and non-substitutable intermediate in the patented synthesis of tigecycline (CAS 220620-09-7) [1]. The tigecycline molecule possesses a 9-tert-butylglycylamido side chain derived directly from N-tert-butylglycine. Analogs such as minocycline, which lacks this specific N-tert-butylglycyl group, belong to an older generation of tetracycline antibiotics and exhibit a significantly narrower spectrum of activity against multi-drug resistant bacteria [2].

Antibiotic Synthesis Glycylcycline API Manufacturing

Enhanced Steric Bulk for Peptide and Peptidomimetic Conformational Control

The tert-butyl group in N-tert-butylglycine provides significantly greater steric bulk (A-value of >4.9 kcal/mol) compared to the methyl group in N-methylglycine (sarcosine, A-value ~1.7 kcal/mol) or the ethyl group in N-ethylglycine (A-value ~1.75 kcal/mol) [1]. This quantitative difference in steric demand translates to a higher energetic barrier for conformational interconversion in peptides and peptoids, leading to increased structural rigidity and proteolytic stability [2].

Peptide Chemistry Amino Acid Analogs Conformational Restriction

Prioritized Application Scenarios for 2-(Tert-butylamino)acetic acid (CAS 58482-93-2) Based on Quantitative Differentiation


Rational Design and Solid-Phase Synthesis of Peptoid Foldamers with Defined Secondary Structure

When a research program requires peptoid oligomers with a pre-determined and locked secondary structure (e.g., polyproline type-I helices), 2-(Tert-butylamino)acetic acid is the essential monomer. Its unique ability to force an exclusive cis-amide bond geometry, as established by the evidence [1], cannot be replicated by any other commercially available N-alkyl glycine analog. Procurement of N-tert-butylglycine is mandatory for achieving this level of conformational control in peptoid library synthesis and structure-activity relationship (SAR) studies.

GMP-Compliant Manufacturing of Tigecycline and Related Glycylcycline Antibiotics

For pharmaceutical manufacturers producing tigecycline or its generic equivalents, 2-(Tert-butylamino)acetic acid hydrochloride (CAS 6939-23-7) is an irreplaceable starting material. The evidence confirms its non-substitutable role in forming the critical 9-tert-butylglycylamido side chain that confers tigecycline's unique spectrum against multi-drug resistant pathogens [2]. Procurement decisions must prioritize suppliers offering the compound with validated ≥99% purity and a documented impurity profile to meet stringent regulatory requirements for API synthesis .

Synthesis of Conformationally Restricted Peptidomimetics for Enhanced Target Affinity and Stability

In medicinal chemistry projects aiming to improve the target binding affinity or metabolic stability of a lead peptide, 2-(Tert-butylamino)acetic acid offers a quantifiable advantage in steric bulk (A-value >4.9 kcal/mol) over less hindered N-alkyl glycine analogs [3]. This property translates into greater conformational restriction of the resulting peptidomimetic, a design strategy directly supported by the evidence [1]. Procurement of this specific N-substituted glycine is justified when the project goal is to rigidify a bioactive conformation and enhance proteolytic resistance.

Quality Control and Impurity Profiling in Tigecycline Drug Substance Testing

Analytical laboratories and quality control (QC) departments responsible for testing tigecycline drug substance for related impurities require a high-purity reference standard of N-tert-butylglycine hydrochloride. As detailed in patent literature for impurity detection methods [4], this compound is a known and regulated impurity in tigecycline manufacturing. Procuring a certified analytical standard of 2-(Tert-butylamino)acetic acid is therefore essential for developing and validating robust HPLC or UPLC methods to ensure batch-to-batch consistency and patient safety of the final drug product.

Technical Documentation Hub

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